

# Application Notes and Protocols for the Quantification of N-Nitrosodiphenylamine

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## Compound of Interest

Compound Name: *N*-Nitrosodiphenylamine

Cat. No.: B1679375

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These application notes provide detailed methodologies and protocols for the accurate quantification of **N-Nitrosodiphenylamine** (NDPhA), a semi-volatile organic compound and a member of the N-nitrosamine class of compounds, which are of significant concern due to their potential carcinogenicity. This document outlines validated analytical methods using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), complete with performance data and experimental protocols.

## Introduction

**N-Nitrosodiphenylamine** (CAS No. 86-30-6) is used as a vulcanization retarder in the rubber industry and may be present as an impurity in various products.[1] Due to the classification of many N-nitrosamines as probable human carcinogens, sensitive and reliable analytical methods are crucial for their monitoring in pharmaceuticals, environmental samples, and other matrices to ensure consumer safety and regulatory compliance.[2][3]

A significant analytical challenge in the quantification of NDPhA by Gas Chromatography is its thermal instability. NDPhA can degrade to diphenylamine (DFA) in the hot GC injection port, leading to inaccurate quantification if DFA is also present in the sample.[1][4][5] Therefore, methods often require a preliminary cleanup step to remove DFA or utilize analytical techniques that do not involve high temperatures, such as HPLC.

## Analytical Methods and Performance

A variety of analytical techniques are suitable for the quantification of NDPhA. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The most common methods are Gas Chromatography, often coupled with a mass spectrometer (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV or MS detection.

## Quantitative Data Summary

The following tables summarize the performance characteristics of commonly employed analytical methods for the quantification of **N-Nitrosodiphenylamine**.

Table 1: Gas Chromatography (GC) Based Methods Performance Data

Parameter	EPA Method 607 (GC-NPD)	EPA Method 8070A (GC-NPD)	GC-MS/MS
Limit of Detection (LOD)	See MDL	See MDL	1 - 10 ppb
Method Detection Limit (MDL)	0.82 µg/L	1.8 µg/L	Not Specified
Limit of Quantitation (LOQ)	Not Specified	Not Specified	1 - 10 ppb
Linearity Range	4 x MDL to 1000 x MDL	4 x MDL to 1000 x MDL	1 - 60 ppb
Correlation Coefficient (r <sup>2</sup> )	Not Specified	Not Specified	> 0.996
Accuracy (% Recovery)	Not Specified	85% (for cleanup)	70 - 130%
Precision (% RSD)	Not Specified	Not Specified	< 20%
Reference	<a href="#">[1]</a>	<a href="#">[5]</a>	<a href="#">[6]</a>

Table 2: High-Performance Liquid Chromatography (HPLC) Based Methods Performance Data

Parameter	HPLC-UV (OSHA Method 23)	HPLC-UV
Detection Limit	0.87 $\mu$ g/sample	Not Specified
Reliable Quantitation Limit	0.87 $\mu$ g/sample	10 - 20 ng/mL
Linearity Range	Not Specified	10 - 1000 ng/mL
Correlation Coefficient ( $r^2$ )	Not Specified	$\geq 0.999$
Accuracy (% Recovery)	> 75% (storage stability)	Not Specified
Precision (% RSD)	Not Specified	$\leq 7.51\%$ at LOQ
Reference	<a href="#">[4]</a>	<a href="#">[7]</a>

## Experimental Protocols

### Protocol 1: Quantification of N-Nitrosodiphenylamine by GC-MS

This protocol is based on the principles outlined in EPA methods 607 and 8070A, with modifications for GC-MS analysis. It includes a crucial cleanup step to remove diphenylamine interference.

#### 3.1.1. Sample Preparation and Extraction

- For aqueous samples, adjust the pH to 7-10 with sodium hydroxide or sulfuric acid.[\[1\]](#)
- Extract a 1 L sample with methylene chloride using a separatory funnel or continuous liquid-liquid extractor.
- Dry the methylene chloride extract by passing it through a drying column containing anhydrous sodium sulfate.
- Concentrate the extract to a volume of 1-2 mL using a Kuderna-Danish (K-D) apparatus.

#### 3.1.2. Diphenylamine Cleanup (Florisil Column)

- Pack a chromatographic column with 10 g of activated Florisil.
- Pre-elute the column with 40 mL of petroleum ether.
- Load the concentrated extract onto the column.
- Elute the column with 70 mL of petroleum ether and discard the eluate (this fraction would contain diphenylamine).
- Elute the column with 100 mL of 6% diethyl ether in petroleum ether. This fraction contains **N-Nitrosodiphenylamine**.
- Concentrate the collected fraction to the desired final volume (e.g., 1 mL).

### 3.1.3. GC-MS Analysis

- GC Column: 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness, fused silica capillary column (e.g., DB-5ms or equivalent).
- Injection: 1-2  $\mu$ L, splitless injection.
- Inlet Temperature: 220 °C.[\[6\]](#)
- Oven Program: Initial temperature of 40 °C held for 0.5 min, ramp at 20 °C/min to 160 °C, then ramp at 10 °C/min to the final temperature.[\[6\]](#)
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Operate in Selected Ion Monitoring (SIM) or full scan mode. Monitor characteristic ions for NDPhA (e.g., m/z 169, 168, 167).

3.1.4. Calibration Prepare a series of calibration standards of **N-Nitrosodiphenylamine** in the appropriate solvent. Analyze the standards under the same conditions as the samples and construct a calibration curve.

## Protocol 2: Quantification of N-Nitrosodiphenylamine by HPLC-UV

This protocol avoids the thermal degradation issues associated with GC analysis and is based on the OSHA Method 23.

### 3.2.1. Sample Preparation

- For air samples, collect by drawing a known volume of air through a midjet fritted glass bubbler containing isopropanol.[4]
- For other sample types, dissolve or extract the sample in a suitable solvent compatible with the HPLC mobile phase (e.g., methanol or acetonitrile).
- Filter the sample extract through a 0.45 µm filter before injection.

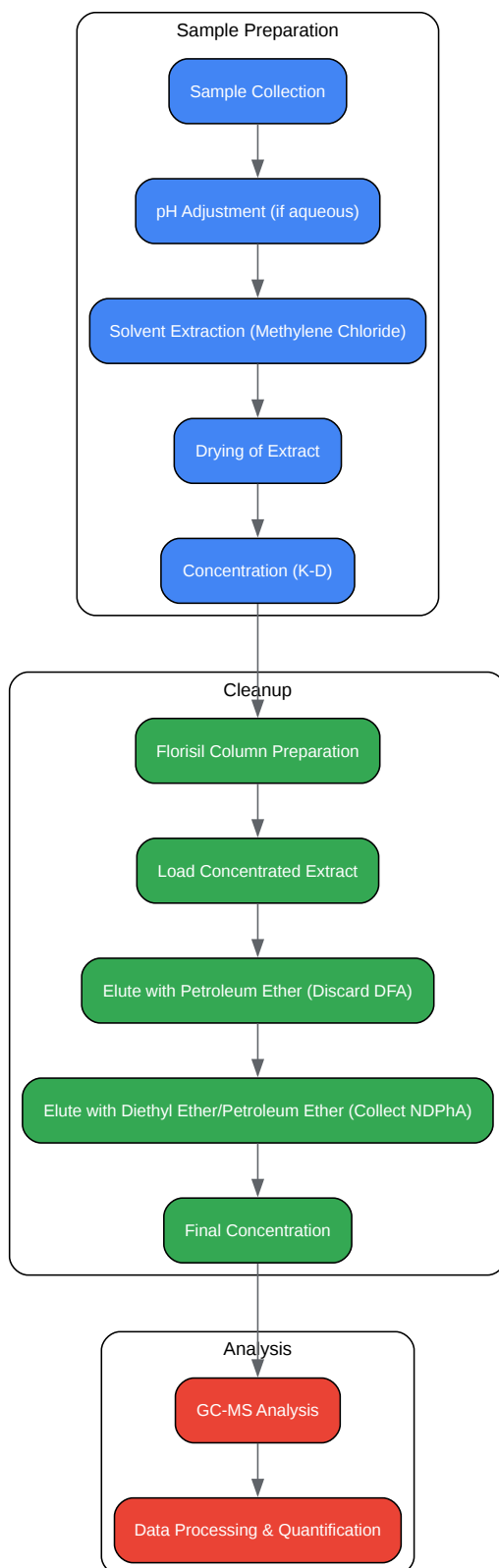
### 3.2.2. HPLC-UV Analysis

- HPLC Column: A column capable of separating NDPhA from potential interferences, such as a C18 or Cyano (CN) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
- Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like methanol or acetonitrile.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20 µL.
- UV Detector Wavelength: 290 nm.[4]

3.2.3. Calibration Prepare a series of calibration standards of **N-Nitrosodiphenylamine** in the mobile phase. Analyze the standards and construct a calibration curve by plotting the peak area against the concentration.

## Mandatory Visualizations

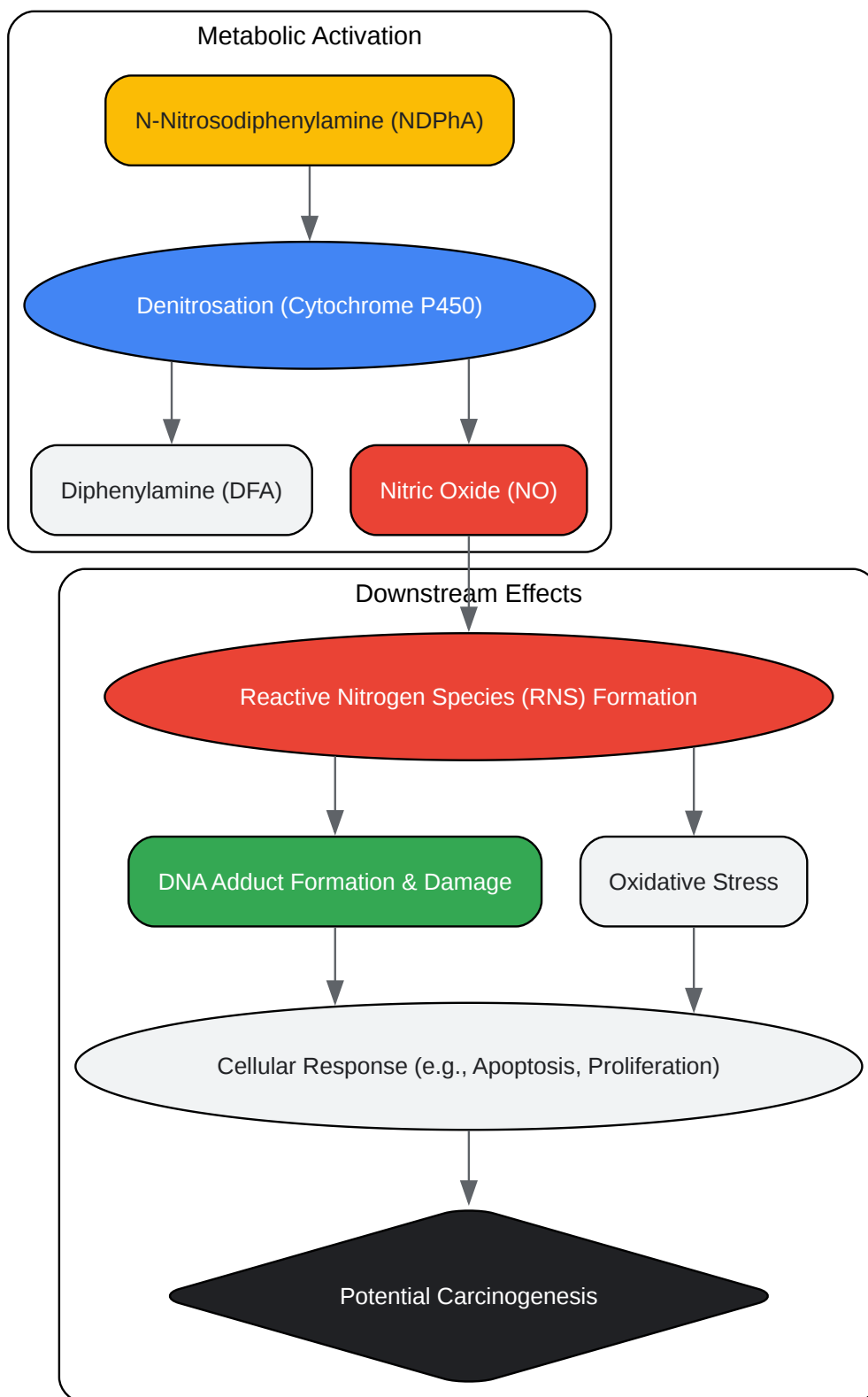
## Experimental Workflow for GC-MS Analysis



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Caption: Workflow for the quantification of **N-Nitrosodiphenylamine** by GC-MS.

## Proposed Toxicological Signaling Pathway of N-Nitrosodiphenylamine



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Caption: Proposed metabolic and toxicological pathway of **N-Nitrosodiphenylamine**.

## Certified Reference Materials

The use of certified reference materials (CRMs) is essential for method validation, calibration, and quality control to ensure the accuracy and reliability of quantitative results. Several suppliers offer **N-Nitrosodiphenylamine** as a neat substance or in solution.

- Sigma-Aldrich (Merck): Offers **N-Nitrosodiphenylamine** solution as a certified reference material (TraceCERT®), for example, at a concentration of 5000 µg/mL in methanol.[7][8]
- CPAchem: Provides N-Nitroso-diphenylamine as a high purity organic CRM.[9]
- LabStandard: Offers **N-Nitrosodiphenylamine** as an analytical standard neat material.[10]

When selecting a CRM, it is important to consider the certificate of analysis for information on purity, concentration, and uncertainty.

## Safety Precautions

N-nitrosamines are considered potential carcinogens and should be handled with appropriate safety precautions.[5] All work with **N-Nitrosodiphenylamine** standards and samples should be conducted in a well-ventilated laboratory, preferably within a fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All waste containing **N-Nitrosodiphenylamine** should be disposed of as hazardous waste according to institutional and local regulations.

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